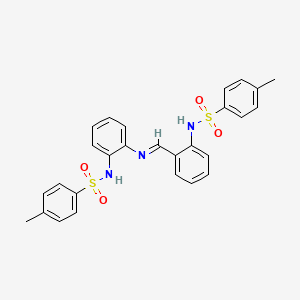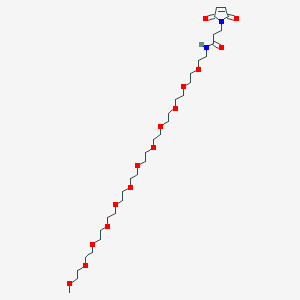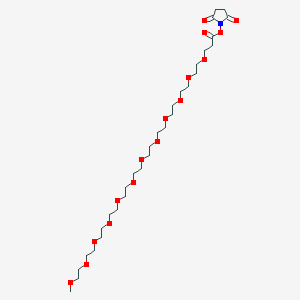
m-PEG9-Ms
Overview
Description
m-PEG9-Ms, also known as methoxy-polyethylene glycol mesylate, is a polyethylene glycol derivative containing a mesyl group. The mesyl group is a good leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer increases the water solubility of a compound in aqueous media .
Mechanism of Action
Target of Action
m-PEG9-Ms is a type of PEG linker, which is a class of compounds used in drug delivery and bioconjugation .
Mode of Action
This compound contains a mesyl group, which is a good leaving group for nucleophilic substitution reactions . This means that this compound can react with nucleophiles, such as amines or thiols, present in other molecules, leading to the formation of a covalent bond . This reaction is often used to attach a PEG chain to a drug or protein, a process known as PEGylation .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the molecule it is attached to. One of the main reasons for using peg linkers like this compound is to improve the pharmacokinetic properties of drugs or proteins . PEGylation can increase the solubility and stability of these molecules, reduce their immunogenicity, and prolong their circulation time in the body .
Result of Action
The primary result of the action of this compound is the PEGylation of other molecules. This can have several beneficial effects, including increased solubility and stability, reduced immunogenicity, and prolonged circulation time . These changes can improve the efficacy of drugs or proteins and reduce their side effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the rate and efficiency of the PEGylation reaction . In addition, the presence of other reactive groups can lead to side reactions . Therefore, the conditions under which PEGylation reactions are carried out need to be carefully controlled to ensure the desired outcome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG9-Ms typically involves the reaction of methoxy-polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the product. The final product is often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
m-PEG9-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures .
Major Products
The major products formed from these reactions are the corresponding substituted polyethylene glycol derivatives, where the mesyl group is replaced by the nucleophile .
Scientific Research Applications
m-PEG9-Ms is widely used in scientific research due to its ability to increase the water solubility of compounds. This property makes it valuable in various fields:
Comparison with Similar Compounds
Similar Compounds
m-PEG6-Ms: Another polyethylene glycol derivative with intermediate chain length and water solubility.
Uniqueness
m-PEG9-Ms is unique due to its optimal chain length, which provides a balance between water solubility and reactivity. This makes it particularly useful in applications where moderate solubility and reactivity are required .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O11S/c1-21-3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-30(2,19)20/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFJPOUIRSKMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















